ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE
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Overview
Description
ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperidine carboxylate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core . The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions . The final step involves esterification to introduce the ethyl piperidine carboxylate moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity . The pyrazole ring may also interact with various biological pathways, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLIC ACID: Similar structure but lacks the ethyl ester group.
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-METHYLPIPERIDINE: Similar structure but with a methyl group instead of the carboxylate ester.
Uniqueness
ETHYL 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE is unique due to its combination of a pyrazole ring, sulfonyl group, and piperidine carboxylate ester. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
ethyl 1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-4-20-13(17)11-5-7-16(8-6-11)21(18,19)12-9-15(3)14-10(12)2/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJGMEMFKPLHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CN(N=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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